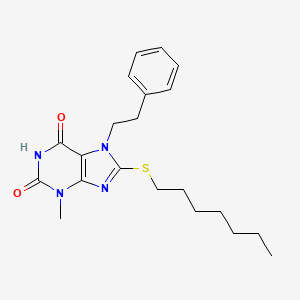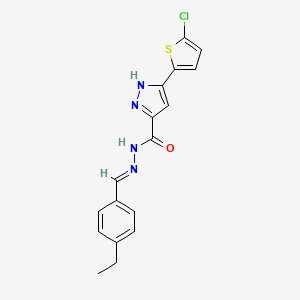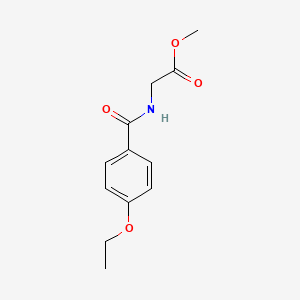![molecular formula C19H18ClNO4S B11990729 ethyl 5-acetyl-2-{[(2E)-3-(4-chlorophenyl)prop-2-enoyl]amino}-4-methylthiophene-3-carboxylate](/img/structure/B11990729.png)
ethyl 5-acetyl-2-{[(2E)-3-(4-chlorophenyl)prop-2-enoyl]amino}-4-methylthiophene-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-AC-2-(3-(4-CL-PH)-ACRYLOYLAMINO)-4-ME-THIOPHENE-3-CARBOXYLIC ACID ETHYL ESTER is a complex organic compound that belongs to the class of thiophene derivatives Thiophene derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-AC-2-(3-(4-CL-PH)-ACRYLOYLAMINO)-4-ME-THIOPHENE-3-CARBOXYLIC ACID ETHYL ESTER typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the thiophene ring: This can be achieved through cyclization reactions involving sulfur-containing precursors.
Introduction of the acrylamide group: This step involves the reaction of the thiophene derivative with acryloyl chloride in the presence of a base such as triethylamine.
Substitution with the 4-chlorophenyl group: This can be done through a nucleophilic substitution reaction using 4-chlorophenylamine.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process.
Análisis De Reacciones Químicas
Types of Reactions
5-AC-2-(3-(4-CL-PH)-ACRYLOYLAMINO)-4-ME-THIOPHENE-3-CARBOXYLIC ACID ETHYL ESTER can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the 4-chlorophenyl group or the thiophene ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Sodium borohydride in methanol.
Substitution: 4-chlorophenylamine in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of the corresponding alcohols or amines.
Substitution: Formation of various substituted thiophene derivatives.
Aplicaciones Científicas De Investigación
5-AC-2-(3-(4-CL-PH)-ACRYLOYLAMINO)-4-ME-THIOPHENE-3-CARBOXYLIC ACID ETHYL ESTER has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly for its anti-cancer properties.
Industry: Used in the development of organic electronic materials due to its conductive properties.
Mecanismo De Acción
The mechanism of action of 5-AC-2-(3-(4-CL-PH)-ACRYLOYLAMINO)-4-ME-THIOPHENE-3-CARBOXYLIC ACID ETHYL ESTER involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, its anti-cancer properties may be due to its ability to inhibit specific kinases involved in cell proliferation.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(4-Chlorophenyl)-3-(4-methylthiophen-2-yl)acrylamide
- 4-Methyl-2-(3-(4-chlorophenyl)acryloylamino)thiophene-3-carboxylic acid
Uniqueness
5-AC-2-(3-(4-CL-PH)-ACRYLOYLAMINO)-4-ME-THIOPHENE-3-CARBOXYLIC ACID ETHYL ESTER is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its thiophene ring, combined with the acrylamide and ester groups, makes it a versatile compound for various applications.
Propiedades
Fórmula molecular |
C19H18ClNO4S |
|---|---|
Peso molecular |
391.9 g/mol |
Nombre IUPAC |
ethyl 5-acetyl-2-[[(E)-3-(4-chlorophenyl)prop-2-enoyl]amino]-4-methylthiophene-3-carboxylate |
InChI |
InChI=1S/C19H18ClNO4S/c1-4-25-19(24)16-11(2)17(12(3)22)26-18(16)21-15(23)10-7-13-5-8-14(20)9-6-13/h5-10H,4H2,1-3H3,(H,21,23)/b10-7+ |
Clave InChI |
IJAPCPUFCPPVCX-JXMROGBWSA-N |
SMILES isomérico |
CCOC(=O)C1=C(SC(=C1C)C(=O)C)NC(=O)/C=C/C2=CC=C(C=C2)Cl |
SMILES canónico |
CCOC(=O)C1=C(SC(=C1C)C(=O)C)NC(=O)C=CC2=CC=C(C=C2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N'-[(E)-(4-methoxyphenyl)methylidene]acetohydrazide](/img/structure/B11990653.png)
![2-chloro-7-(4-methoxyphenyl)-6-phenyl-7,11-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B11990658.png)


![2-(1,3-benzothiazol-2-ylsulfanyl)-N'-[(1E)-1-(4-nitrophenyl)ethylidene]acetohydrazide](/img/structure/B11990669.png)

![N'-{(E)-[2-(1,3-benzothiazol-2-ylsulfanyl)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]methylidene}benzohydrazide](/img/structure/B11990686.png)
![methyl 4-[(E)-{[4-(2-chlorobenzyl)piperazin-1-yl]imino}methyl]benzoate](/img/structure/B11990693.png)
![3-(2-chlorophenyl)-N'-[(E)-(2-chlorophenyl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11990698.png)




![4-methyl-3-phenyl-N'-[(E)-phenylmethylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11990718.png)
